molecular formula C11H17ClN2 B499192 [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine CAS No. 57095-08-6

[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine

Cat. No.: B499192
CAS No.: 57095-08-6
M. Wt: 212.72g/mol
InChI Key: GBKJHWRWDOWQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, also known as N-(3-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine, is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a dimethylaminoethylamine moiety, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine could potentially affect multiple biochemical pathways.

Result of Action

Based on the diverse biological activities of similar compounds , it can be hypothesized that this compound may have a broad range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 3-chlorobenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the development of drugs targeting neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKJHWRWDOWQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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